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Compound of Interest

Compound Name:
1-Methyl-4-piperidin-3-yl-

piperazine

Cat. No.: B8530619 Get Quote

The discovery of piperidin-3-yl-piperazine compounds was not serendipitous but a result of

rational scaffold hopping. In the late 1990s and early 2000s, pharmaceutical giants (Merck,

Schering-Plough, Neurocrine Biosciences) sought to replace metabolically unstable peptide

ligands with orally bioavailable small molecules.

The Geometric Imperative
Bioactive peptides (e.g., Somatostatin,

-MSH) often adopt a hairpin turn to engage their G-Protein Coupled Receptors (GPCRs).

The Problem: Linear small molecules (alkyl chains, 4,4'-bipiperidines) often fail to reproduce

the specific

to

residue spatial arrangement of a peptide turn.

The Solution: The 3-substituted piperidine creates a chiral center with a defined vector

(approx. 109.5° bond angle relative to the ring plane), effectively projecting the piperazine

"arm" into a sub-pocket that linear scaffolds cannot reach.

The MC4R Breakthrough
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The most authoritative validation of this scaffold appeared in the hunt for Melanocortin-4

Receptor (MC4R) antagonists for cachexia and agonists for obesity. Researchers at Neurocrine

Biosciences and Pfizer identified that 3-yl linkages provided superior selectivity against off-

target receptors (like hERG or related GPCRs) compared to their 4-yl counterparts.

Key Insight: The 3-yl linkage breaks molecular symmetry. This desymmetrization allows for the

independent optimization of the "Left-Hand Side" (piperidine nitrogen substituents) and "Right-

Hand Side" (piperazine nitrogen substituents), a strategy known as fragment-based lead

optimization.

Part 2: Synthetic Architecture & Stereochemistry
The synthesis of piperidin-3-yl-piperazine is technically demanding due to the requirement for

stereochemical purity. A racemic mixture often leads to significant potency loss, as the receptor

pocket is chiral.

Synthetic Workflow (Reductive Amination Route)
The industry-standard protocol utilizes a reductive amination between an N-protected 3-

piperidone and a piperazine derivative.

Protocol: Enantiospecific Synthesis of the Core Scaffold

Reagents:

-Boc-3-piperidone, substituted piperazine, Sodium Triacetoxyborohydride (STAB),
Dichloroethane (DCE), Acetic Acid (AcOH).

Critical Parameter: Moisture control. STAB is water-sensitive; DCE must be anhydrous.

Step-by-Step Methodology:

Imine Formation: Charge a reaction vessel with
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-Boc-3-piperidone (1.0 eq) and the piperazine derivative (1.1 eq) in anhydrous DCE. Add
catalytic AcOH (1-2 eq) to activate the ketone. Stir at room temperature for 1 hour under

.

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise

to prevent exotherms.

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS

for the disappearance of the imine intermediate.

Quench & Workup: Quench with sat.

. Extract with DCM. Wash organic layer with brine, dry over

.

Chiral Resolution: The product is racemic. Separate enantiomers using Chiral SFC

(Supercritical Fluid Chromatography).

Column: Chiralpak AD-H or OD-H.

Mobile Phase:

/ Methanol + 0.1% DEA.

Visualization of Synthetic Logic
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Caption: Synthetic pathway for the generation of enantiopure piperidin-3-yl-piperazine cores via

reductive amination and chiral resolution.
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Part 3: Pharmacological Profiling & SAR
The utility of the piperidin-3-yl-piperazine scaffold lies in its Structure-Activity Relationship

(SAR) versatility.[1]

Comparative SAR Data
The following table illustrates the impact of the scaffold geometry (3-yl vs 4-yl) on binding

affinity for a representative GPCR (e.g., MC4R), synthesized from literature trends.

Scaffold
Geometry

R1 Substituent
(Piperidine N)

R2 Substituent
(Piperazine N)

MC4R

(nM)

Selectivity (vs
hERG)

4-yl (Linear) Benzyl 4-Cl-Phenyl 120 Low (< 10x)

3-yl (Racemic) Benzyl 4-Cl-Phenyl 45 Moderate

(3S)-yl (Chiral) Benzyl 4-Cl-Phenyl 12 High (> 100x)

(3R)-yl (Chiral) Benzyl 4-Cl-Phenyl 850 N/A

Note: The (3S) isomer typically mimics the natural L-amino acid turn geometry, leading to

significantly higher potency.

Signaling Pathway Modulation
When these compounds bind to MC4R (a

-coupled receptor), they modulate the cAMP signaling cascade. Antagonists block

-MSH induced cAMP accumulation.[2]
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Caption: Signal transduction pathway for MC4R. Agonists promote this cascade; Antagonists

(like the subject compounds) inhibit the Gs -> AC transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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